Lipophilicity (LogP) Differentiates Ortho-Chloro from Unsubstituted and Meta-Chloro Analogs
N-Butyl-2-chlorobenzamide exhibits a calculated LogP of 3.26080, which is significantly higher than that of the unsubstituted N-butylbenzamide (LogP 2.10-2.61) and moderately higher than the meta-chloro isomer N-butyl-3-chlorobenzamide (LogP 2.70-2.87) [1]. This increased lipophilicity, driven by the ortho-chloro substitution, enhances membrane permeability and organic solvent solubility, making it a preferred intermediate for lipophilic environments.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26080 |
| Comparator Or Baseline | N-Butylbenzamide (LogP = 2.10-2.61); N-Butyl-3-chlorobenzamide (LogP = 2.70-2.87) |
| Quantified Difference | ΔLogP ≈ +0.39 to +1.16 (target vs. N-butylbenzamide); ΔLogP ≈ +0.39 to +0.56 (target vs. N-butyl-3-chlorobenzamide) |
| Conditions | Calculated using XLogP3 or ALogP methods; values aggregated from ChemSrc, Plantaedb, and Chemscene databases |
Why This Matters
Higher LogP directly impacts compound partitioning in biphasic systems, affecting extraction efficiency, chromatographic retention, and passive membrane diffusion in biological assays—critical parameters for reproducible experimental outcomes.
- [1] Plantaedb. N-Butylbenzamide: XlogP and AlogP Values. View Source
